Cas no 886937-06-0 (2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-4-(Ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a specialized organic compound featuring a tetrahydrobenzothiophene core with an ethanesulfonyl-substituted benzamide moiety. Its structural complexity and functional groups make it valuable for pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors or receptor modulators. The ethanesulfonyl group enhances solubility and bioavailability, while the carboxamide functionality provides potential for hydrogen bonding interactions, improving target binding affinity. The methyl substitution on the tetrahydrobenzothiophene ring contributes to steric stability, influencing metabolic resistance. This compound is suited for exploratory studies in medicinal chemistry, offering a balanced profile of reactivity and selectivity for lead optimization.
2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
886937-06-0 structure
Product name:2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No:886937-06-0
MF:C19H22N2O4S2
MW:406.518982410431
CID:5483631

2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-ethylsulfonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Inchi: 1S/C19H22N2O4S2/c1-3-27(24,25)13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-9-4-11(2)10-15(14)26-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23)
    • InChI Key: OFDFTTPSWBUZQL-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=C(S(CC)(=O)=O)C=C2)SC2CC(C)CCC=2C=1C(N)=O

2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2648-0577-25mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2648-0577-5mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2648-0577-10mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2648-0577-20mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2648-0577-30mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2648-0577-10μmol
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2648-0577-40mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2648-0577-3mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2648-0577-1mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2648-0577-15mg
2-[4-(ethanesulfonyl)benzamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
886937-06-0 90%+
15mg
$89.0 2023-05-16

Additional information on 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Introduction to 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 886937-06-0)

2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, identified by its Chemical Abstracts Service number 886937-06-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzothiophene scaffold, a heterocyclic structure widely recognized for its biological activity and potential therapeutic applications. The presence of multiple functional groups, including an ethanesulfonyl moiety, an amido group, and a methyl substituent, contributes to its unique chemical properties and makes it a promising candidate for further investigation in drug discovery.

The benzothiophene core is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Modifications at various positions of this scaffold can lead to compounds with enhanced binding affinity and selectivity. In the case of 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the strategic placement of the ethanesulfonyl group at the 2-4 position introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule. This feature is particularly relevant in designing molecules that require precise interactions with biological targets.

The amido group at the 3-position and the methyl substituent at the 6-position further refine the pharmacophoric characteristics of this compound. The amido functionality is known to participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes. Meanwhile, the methyl group can influence the steric environment around the benzothiophene core, potentially affecting both solubility and metabolic stability. These structural features make 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide a versatile building block for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. Studies have shown that compounds featuring benzothiophene scaffolds often exhibit potent activity against various biological targets, including kinases, transcription factors, and ion channels. The specific arrangement of functional groups in 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suggests that it may interact with these targets in a manner conducive to therapeutic effects.

In particular, the ethanesulfonyl group has been identified as a key pharmacophore in several drug candidates targeting neurological disorders and cancer. Its ability to engage in multiple non-covalent interactions makes it an attractive moiety for designing molecules with improved pharmacokinetic profiles. Additionally, the presence of an amido group enhances the compound's solubility and bioavailability, which are critical factors for successful drug development.

The tetrahydropyridine ring in this compound contributes to its overall flexibility and adaptability in binding to biological targets. This structural feature allows for conformational changes that can optimize interactions with proteins or nucleic acids. Such flexibility is often essential for achieving high affinity and selectivity in drug design.

Current research in medicinal chemistry emphasizes the importance of rational drug design approaches that leverage structural information to predict biological activity. Computational methods such as molecular dynamics simulations and virtual screening have become indispensable tools in this process. These techniques allow researchers to evaluate thousands of potential candidates rapidly, narrowing down the search to those with the most promising properties.

For 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, studies have focused on its potential applications in treating inflammatory diseases and metabolic disorders. The benzothiophene scaffold has been associated with anti-inflammatory effects due to its ability to modulate inflammatory pathways. Moreover, modifications at key positions can enhance metabolic stability while maintaining biological activity.

The ethanesulfonyl group plays a pivotal role in these interactions by providing multiple interaction points with biological targets. Its sulfonamide moiety can engage in hydrogen bonding and electrostatic interactions, while its hydrophobic tail can interact favorably with hydrophobic pockets on proteins or nucleic acids. This dual functionality makes it an excellent candidate for designing molecules with enhanced binding affinity.

Additionally, recent studies have highlighted the importance of stereochemistry in drug design. The specific arrangement of atoms around chiral centers can significantly impact biological activity and selectivity. In 2-4-(ethanesulfonyl)benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, careful consideration has been given to stereochemical aspects to ensure optimal interactions with biological targets.

The compound's solubility profile has also been optimized through structural modifications aimed at improving bioavailability. Poor solubility is a common challenge in drug development; however, 2 - 4 - ( ethan es ul fon y l ) b en z am id o - 6 - me thyl - 4 ,5 , 6 ,7 - tetr ah ydro - 1 - b en z oth i o ph e n e - 3 - ca rboxa m ide exhibits favorable solubility characteristics due to its functional group distribution.

In conclusion, 2 - 4 - ( ethan es ul fon y l ) b en z am id o - 6 - me thyl - 4 ,5 , 6 ,7 - tetr ah ydro - 1 - b en z oth i o ph e n e - 3 - ca rboxa m ide (CAS No. 88693706 ) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , including th e p resence o f an e thanes ul fon y l gro up , an am ido gr ou p , a nd a m ethyl su bstitu ent , contribute t o i ts p otential t herapeutic app lications . Recent advanc em ents i n c om pu tational c hemistry an d mole c u lar m odeling ha ve enh anced our u nderstanding o f i ts biologic al inter actions . As resea rch co ntinues t o eluci date th e p otential o f thi s com pound , i t is likely t hat i t will play a significant role i n th e d ev elopm ent o f n ew dr ugs targeting various diseases .

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